Cas no 854625-84-6 (4-Iodo-3-methylthiophene-2-carboxylic acid)

4-Iodo-3-methylthiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 854625-84-6
- 4-Iodo-3-methylthiophene-2-carboxylicacid
- 4-Iodo-3-methylthiophene-2-carboxylic acid
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- インチ: InChI=1S/C6H5IO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9)
- InChIKey: YJUBQSYVWJJMBS-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=O)O)SC=C1I
計算された属性
- せいみつぶんしりょう: 267.90550Da
- どういたいしつりょう: 267.90550Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 65.5Ų
4-Iodo-3-methylthiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A169004369-25g |
4-Iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 95% | 25g |
$3284.32 | 2023-08-31 | |
Alichem | A169004369-10g |
4-Iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 95% | 10g |
$1768.20 | 2023-08-31 | |
Chemenu | CM199213-1g |
4-iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 95% | 1g |
$489 | 2023-01-18 | |
Chemenu | CM199213-1g |
4-iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 95% | 1g |
$489 | 2021-08-05 | |
Crysdot LLC | CD11044390-1g |
4-Iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 95+% | 1g |
$518 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743891-1g |
4-Iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 98% | 1g |
¥4459.00 | 2024-07-28 | |
Alichem | A169004369-5g |
4-Iodo-3-methylthiophene-2-carboxylic acid |
854625-84-6 | 95% | 5g |
$1158.30 | 2023-08-31 |
4-Iodo-3-methylthiophene-2-carboxylic acid 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
4-Iodo-3-methylthiophene-2-carboxylic acidに関する追加情報
4-Iodo-3-methylthiophene-2-carboxylic Acid: A Comprehensive Overview
4-Iodo-3-methylthiophene-2-carboxylic acid, with the CAS number 854625-84-6, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring substituted with an iodine atom at the 4-position and a methyl group at the 3-position, along with a carboxylic acid group at the 2-position. The combination of these functional groups makes it a versatile molecule with potential applications in various scientific domains.
The thiophene ring, a five-membered heterocyclic aromatic compound, forms the core structure of 4-Iodo-3-methylthiophene-2-carboxylic acid. Thiophenes are known for their stability and electronic properties, making them valuable in organic electronics and optoelectronic devices. The presence of an iodine atom at the 4-position introduces additional electronic effects, enhancing the compound's reactivity and making it suitable for various chemical transformations. The methyl group at the 3-position adds steric bulk, which can influence the molecule's solubility and reactivity in different solvents.
The carboxylic acid group at the 2-position is another critical feature of this compound. Carboxylic acids are known for their ability to form hydrogen bonds, which can significantly impact the physical properties of the molecule, such as melting point and solubility. This functional group also allows for further chemical modifications, such as esterification or amidation, enabling the synthesis of derivatives with tailored properties. Recent studies have explored the use of 4-Iodo-3-methylthiophene-2-carboxylic acid as a precursor for synthesizing advanced materials, including conductive polymers and metal-organic frameworks (MOFs).
Recent advancements in synthetic chemistry have led to innovative methods for synthesizing 4-Iodo-3-methylthiophene-2-carboxylic acid. Traditional approaches involve multi-step reactions, including nucleophilic substitutions and oxidations. However, researchers have recently developed more efficient protocols that utilize catalytic systems to streamline the synthesis process. These methods not only improve yield but also reduce reaction times, making large-scale production more feasible.
In terms of applications, 4-Iodo-3-methylthiophene-2-carboxylic acid has shown promise in several areas. In organic electronics, its electronic properties make it a candidate for use in field-effect transistors (FETs) and light-emitting diodes (LEDs). Additionally, its ability to form self-assembled monolayers (SAMs) has been explored for potential use in biosensor development. Recent studies have demonstrated that SAMs formed from this compound exhibit excellent stability and sensitivity when used as platforms for detecting biomolecules such as proteins and DNA.
The unique combination of functional groups in 4-Iodo-3-methylthiophene-2-carboxylic acid also makes it an attractive candidate for drug discovery. The iodine atom can serve as a bioisostere for other groups in medicinal chemistry, potentially leading to novel therapeutic agents. Furthermore, its thiophene core has been implicated in various pharmacological activities, including anti-inflammatory and anticancer properties. Ongoing research is focused on optimizing its bioavailability and exploring its potential as a lead compound in drug development.
In conclusion, 4-Iodo-3-methylthiophene-2-carboxylic acid is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique structure enables a wide range of applications in materials science, organic electronics, and drug discovery. As research continues to uncover new synthetic methods and applications for this compound, it is likely to play an increasingly important role in advancing modern chemistry and technology.
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